Adenosine-d13

Mass Spectrometry Metabolomics Isotope Dilution

Endogenous adenosine quantification is compromised when unlabeled or partially labeled internal standards co-elute with the native analyte, producing inaccurate baseline correction. Adenosine-d13 eliminates this interference with a definitive +13 Da mass shift, ensuring complete chromatographic resolution from endogenous adenosine. - Definitive +13 Da mass shift prevents signal cross-talk with endogenous analyte in plasma and tissue matrices. - Perdeuterated C10D13N5O4 structure (MW 280.32) supports robust method validation under FDA/EMA bioanalytical guidelines. - 3-year powder stability at -20°C reduces re-characterization overhead for multi-study protocols.

Molecular Formula C10H13N5O4
Molecular Weight 280.32 g/mol
Cat. No. B15135444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-d13
Molecular FormulaC10H13N5O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7-,10-/m1/s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D,18D/hD2
InChIKeyOIRDTQYFTABQOQ-TVXZAARGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-d13 Stable Isotope Internal Standard


Adenosine-d13 (Adenine riboside-d13; D-Adenosine-d13) is a perdeuterated stable isotope-labeled analog of the endogenous nucleoside adenosine . It is categorized as an Isotope-Labeled Compound and Endogenous Metabolite [1]. The compound possesses a molecular formula of C10D13N5O4 and a molecular weight of 280.32 g/mol, making it 13 mass units heavier than the unlabeled adenosine (MW 267.24 g/mol) [1].

Type Isotope-labeled internal standard (SIL-IS)
Label Perdeuterated adenosine (d13)
Use Quantitative adenosine bioanalysis via LC-MS

Why Adenosine-d13 Cannot Be Substituted


In quantitative bioanalysis, simply substituting Adenosine-d13 with unlabeled adenosine, a carbon-13 labeled isotopologue like Adenosine-13C5, or a partially deuterated analog (e.g., Adenosine-d2) is analytically invalid . Unlabeled adenosine cannot be distinguished from endogenous analyte, leading to inaccurate baseline correction. Different isotopic labels produce distinct mass shifts and may co-elute differently in chromatographic separation. A review of deuterium substitution confirms that specific labeling patterns, such as the complete deuteration in Adenosine-d13, are required to precisely impact pharmacokinetic and metabolic tracking without altering the compound's fundamental biochemical interactions [1].

Unlabeled adenosine Indistinguishable from endogenous analyte, preventing accurate baseline correction.
Carbon‑13 isotopologue Different mass shift and chromatographic behavior may not match method requirements.
Partially deuterated analog Incomplete labeling may compromise metabolic tracking and signal consistency.

Adenosine-d13 vs. Alternative Internal Standards


Mass Shift vs. Unlabeled Adenosine

Adenosine-d13 provides a +13 Da mass shift relative to unlabeled adenosine, a sufficient and analytically advantageous difference for liquid chromatography-mass spectrometry (LC-MS) methods [1]. This ensures complete baseline separation from the monoisotopic peak of the endogenous analyte, minimizing signal interference [1].

Mass shift vs. unlabeled
Reported
+13 Da
Supports baseline separation from endogenous analyte
Adenosine-d13 MW 280.32 vs unlabeled 267.24 g/mol
Mass Spectrometry Metabolomics Isotope Dilution

Isotopic Purity for Quantitation

For a stable isotope-labeled internal standard (SIL-IS) to be effective in isotope dilution mass spectrometry, it must have high isotopic purity. Adenosine-d13 is specifically produced as a deuterated standard for this purpose , unlike research-grade adenosine which contains only natural abundance isotopes.

Isotopic purity
Class-level inference
High deuterium incorporation (batch-dependent)
Supports correction accuracy in complex matrices
Natural abundance ¹³C ~1.1% in unlabeled adenosine
Analytical Chemistry Stable Isotope Labeling Quantitative Analysis

Validated Long-Term Stability

According to the technical datasheet, Adenosine-d13 is stable for a validated period of 3 years when stored as a powder at -20°C, and 2 years at 4°C [1]. This quantitative shelf-life data provides a clear procurement advantage for planning long-term studies.

Powder stability
Data to verify
3 years at −20 °C
Reported shelf-life supports procurement planning
Manufacturer CoA; verify under lab conditions
Compound Stability Procurement Shelf Life

Applications of Adenosine-d13


Endogenous Adenosine Quantification in PK Studies

The +13 Da mass shift of Adenosine-d13 allows it to serve as a definitive internal standard for quantifying endogenous adenosine in plasma or tissue samples . This application directly leverages the mass difference highlighted in the quantitative evidence, ensuring that the internal standard signal is not confounded by the naturally occurring analyte.

Metabolic Flux and Tracer Studies

As a perdeuterated tracer, Adenosine-d13 can be used to investigate the kinetics of adenosine metabolism and its incorporation into nucleotide pools . This is a class-level application of stable isotope-labeled compounds, but the specific +13 Da label of Adenosine-d13 provides a distinct mass signature for tracking.

Regulated Bioanalytical Method Validation

The defined 3-year powder stability at -20°C supports the development of robust and validated analytical methods . Long-term stability data is a requirement for method validation under regulatory guidelines, reducing the need for repeated characterization of the internal standard.

Application
Selection Property
Validation Focus
Endogenous adenosine quantification in research PK studies
Distinct mass shift for unambiguous quantitation
Baseline separation from endogenous analyte in biological matrices
Metabolic flux and tracer studies
Perdeuterated tracer for kinetic analysis
Isotopic incorporation and metabolic pathway tracking
Bioanalytical method validation support
Long-term powder stability (3 years at −20 °C)
Reproducibility and stability assessment in target matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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